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Compound of Interest

Compound Name:
3-(Hydroxymethyl)-3-

methylcyclobutanone

Cat. No.: B1383335 Get Quote

This technical guide provides a comprehensive analysis of the expected spectroscopic data for

3-(hydroxymethyl)-3-methylcyclobutanone. In the absence of publicly available

experimental spectra for this specific compound, this document leverages established

principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and

mass spectrometry (MS), supported by data from analogous structures, to present a robust,

predictive spectroscopic profile. This guide is intended for researchers, scientists, and drug

development professionals who may be working with or synthesizing this molecule.

Introduction
3-(Hydroxymethyl)-3-methylcyclobutanone is a bifunctional small molecule containing a

ketone, a primary alcohol, and a quaternary center within a strained cyclobutane ring. Its

unique structural features make it an interesting target for synthesis and a potentially valuable

building block in medicinal chemistry and materials science. Accurate characterization of such

molecules is paramount, and a thorough understanding of their spectroscopic properties is the

cornerstone of this process. This guide provides a detailed interpretation of the predicted ¹H

NMR, ¹³C NMR, IR, and MS data for 3-(hydroxymethyl)-3-methylcyclobutanone, explaining

the rationale behind the expected spectral features.

Predicted Spectroscopic Data Summary
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The following table summarizes the predicted key spectroscopic data for 3-(hydroxymethyl)-3-
methylcyclobutanone.

Spectroscopic Technique Predicted Key Features

¹H NMR

Singlet (~1.3 ppm, 3H, -CH₃); Doublets (~2.0-

2.8 ppm, 4H, cyclobutane CH₂); Singlet (~3.6

ppm, 2H, -CH₂OH); Broad Singlet (variable, 1H,

-OH)

¹³C NMR

Quaternary Carbon (~45-55 ppm, C-3); Methyl

Carbon (~20-30 ppm, -CH₃); Methylene

Carbons (ring) (~35-45 ppm, C-2, C-4);

Hydroxymethyl Carbon (~60-70 ppm, -CH₂OH);

Carbonyl Carbon (~200-215 ppm, C=O)

IR Spectroscopy

Strong, sharp C=O stretch (~1780 cm⁻¹); Broad

O-H stretch (~3400 cm⁻¹); C-H stretches

(~2850-3000 cm⁻¹); C-O stretch (~1050 cm⁻¹)

Mass Spectrometry

Molecular Ion (M⁺): m/z 114; Key Fragments:

m/z 99 ([M-CH₃]⁺), m/z 83 ([M-CH₂OH]⁺), m/z

71, m/z 55

¹H NMR Spectroscopy: A Detailed Prediction
The proton NMR spectrum of 3-(hydroxymethyl)-3-methylcyclobutanone is predicted to

exhibit distinct signals corresponding to the methyl, cyclobutane ring, hydroxymethyl, and

hydroxyl protons. The strained nature of the cyclobutane ring influences the chemical shifts of

the ring protons.[1]

Predicted ¹H NMR Assignments:

~1.3 ppm (s, 3H): This singlet is assigned to the three protons of the methyl group at the C-3

position. Its chemical shift is in the typical range for a methyl group attached to a quaternary

carbon.
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~2.0-2.8 ppm (m, 4H): These signals arise from the four methylene protons of the

cyclobutane ring (at C-2 and C-4). Due to the puckered conformation of the cyclobutane ring,

these protons are diastereotopic and are expected to appear as a complex multiplet, likely a

set of doublets or multiplets. The specific chemical shifts and coupling constants would be

sensitive to the ring conformation. In unsubstituted cyclobutane, the protons appear at

approximately 1.96 ppm.[1] The presence of the ketone and the C-3 substituents will

deshield these protons.

~3.6 ppm (s, 2H): This singlet corresponds to the two protons of the hydroxymethyl group (-

CH₂OH). The absence of adjacent protons results in a singlet.

Variable (br s, 1H): The hydroxyl proton (-OH) will appear as a broad singlet, with its

chemical shift being highly dependent on the solvent and concentration.

Caption: Predicted ¹H NMR chemical shifts for 3-(hydroxymethyl)-3-methylcyclobutanone.

¹³C NMR Spectroscopy: A Predictive Analysis
The ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five

unique carbon environments in the molecule.

Predicted ¹³C NMR Assignments:

~20-30 ppm: This signal is attributed to the methyl carbon (-CH₃).

~35-45 ppm: These two signals arise from the C-2 and C-4 methylene carbons of the

cyclobutane ring. Unsubstituted cyclobutane has a ¹³C chemical shift of about 22.4 ppm.[2]

The substituents at C-3 and the ketone at C-1 will influence these shifts.

~45-55 ppm: This signal corresponds to the quaternary carbon at C-3.

~60-70 ppm: This signal is assigned to the hydroxymethyl carbon (-CH₂OH).

~200-215 ppm: The carbonyl carbon (C=O) of the cyclobutanone is expected to appear in

this downfield region, which is characteristic for ketones. For cyclobutanone itself, the

carbonyl carbon appears at 208.7 ppm.[3][4]
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Infrared (IR) Spectroscopy: Functional Group
Identification
The IR spectrum will be dominated by absorptions from the carbonyl and hydroxyl functional

groups.

~3400 cm⁻¹ (broad): A broad and strong absorption in this region is characteristic of the O-H

stretching vibration of the alcohol, indicating hydrogen bonding.

~2850-3000 cm⁻¹ (medium): These absorptions are due to the C-H stretching vibrations of

the methyl and methylene groups.

~1780 cm⁻¹ (strong, sharp): A strong and sharp absorption band in this region is

characteristic of the C=O stretching vibration of a cyclobutanone. The ring strain in the four-

membered ring shifts the carbonyl absorption to a higher frequency compared to acyclic

ketones (typically ~1715 cm⁻¹).[5][6]

~1050 cm⁻¹ (medium): This absorption is attributed to the C-O stretching vibration of the

primary alcohol.

Mass Spectrometry: Fragmentation Analysis
The electron ionization mass spectrum of 3-(hydroxymethyl)-3-methylcyclobutanone is

expected to show a molecular ion peak and several characteristic fragment ions. The

fragmentation of cyclic ketones often involves alpha-cleavage.[7]

Predicted Fragmentation Pattern:

m/z 114 (M⁺): The molecular ion peak.

m/z 99 ([M-CH₃]⁺): Loss of a methyl radical via alpha-cleavage.

m/z 83 ([M-CH₂OH]⁺): Loss of the hydroxymethyl radical.

m/z 71: This fragment could arise from the loss of C₂H₅O from the molecular ion.
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m/z 55: A common fragment for cyclic ketones, potentially arising from a retro-[2+2]

cycloaddition.

3-(hydroxymethyl)-3-methylcyclobutanone
[C₆H₁₀O₂]⁺˙
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[M-CH₃]⁺
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[C₄H₇O]⁺
m/z = 71

- C₂H₅O•
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- CO
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Caption: Predicted major fragmentation pathways for 3-(hydroxymethyl)-3-
methylcyclobutanone.

Plausible Synthetic Approach
While a specific synthesis for 3-(hydroxymethyl)-3-methylcyclobutanone is not readily found

in the literature, a plausible approach would involve the functionalization of a pre-formed

cyclobutanone derivative. A potential synthetic strategy could be the nucleophilic addition of a

hydroxymethyl anion equivalent to 3-methylcyclobutanone.

Proposed Experimental Protocol:

Protection of the Ketone: 3-Methylcyclobutanone is reacted with ethylene glycol in the

presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding ketal,

protecting the ketone functionality.

Introduction of the Hydroxymethyl Group: The protected 3-methylcyclobutanone is then

treated with a strong base, such as lithium diisopropylamide (LDA), to generate an enolate.

This enolate is subsequently reacted with formaldehyde to introduce the hydroxymethyl

group at the 3-position.

Deprotection: The ketal protecting group is removed by acidic hydrolysis to regenerate the

ketone, yielding the final product, 3-(hydroxymethyl)-3-methylcyclobutanone.
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This proposed synthesis is based on established methods for the alpha-functionalization of

ketones. The synthesis of various substituted cyclobutanones has been reported in the

literature.[8][9][10]

Conclusion
This technical guide provides a detailed, predictive analysis of the spectroscopic data for 3-
(hydroxymethyl)-3-methylcyclobutanone. By leveraging data from analogous compounds

and fundamental spectroscopic principles, we have constructed a comprehensive profile that

can aid researchers in the identification and characterization of this molecule. The predicted ¹H

and ¹³C NMR, IR, and mass spectra provide a valuable reference for those engaged in the

synthesis and application of novel cyclobutane derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-(Hydroxymethyl)-3-
methylcyclobutanone: A Technical Guide for Researchers]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1383335#spectroscopic-data-for-
3-hydroxymethyl-3-methylcyclobutanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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